molecular formula C19H21N3O3S B267362 N-[3-({[(4-methoxyphenyl)acetyl]carbamothioyl}amino)phenyl]propanamide

N-[3-({[(4-methoxyphenyl)acetyl]carbamothioyl}amino)phenyl]propanamide

Cat. No. B267362
M. Wt: 371.5 g/mol
InChI Key: KXQBMXVBCVFEMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-({[(4-methoxyphenyl)acetyl]carbamothioyl}amino)phenyl]propanamide, also known as MPTP, is a chemical compound that has been widely studied in the field of neuroscience. Its unique properties and structure have made it a valuable tool in understanding the mechanisms of neurodegenerative diseases such as Parkinson's disease. In

Mechanism of Action

N-[3-({[(4-methoxyphenyl)acetyl]carbamothioyl}amino)phenyl]propanamide is metabolized in the brain to the toxic metabolite 1-methyl-4-phenylpyridinium (MPP+), which selectively damages dopaminergic neurons in the substantia nigra. MPP+ is taken up by dopamine transporters and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to oxidative stress and neuronal death.
Biochemical and Physiological Effects:
N-[3-({[(4-methoxyphenyl)acetyl]carbamothioyl}amino)phenyl]propanamide-induced neurotoxicity leads to a decrease in dopamine levels in the striatum, which is a hallmark of Parkinson's disease. This results in the development of motor symptoms such as tremors, rigidity, and bradykinesia. N-[3-({[(4-methoxyphenyl)acetyl]carbamothioyl}amino)phenyl]propanamide has also been shown to induce neuroinflammation and oxidative stress, which may contribute to the progression of the disease.

Advantages and Limitations for Lab Experiments

N-[3-({[(4-methoxyphenyl)acetyl]carbamothioyl}amino)phenyl]propanamide is a valuable tool for studying the mechanisms of Parkinson's disease in animal models. Its selective toxicity to dopaminergic neurons allows researchers to study the underlying mechanisms of the disease without affecting other neuronal populations. However, N-[3-({[(4-methoxyphenyl)acetyl]carbamothioyl}amino)phenyl]propanamide-induced neurotoxicity does not fully recapitulate the pathophysiology of Parkinson's disease, and its use in animal models may not fully reflect the disease in humans.

Future Directions

Future research on N-[3-({[(4-methoxyphenyl)acetyl]carbamothioyl}amino)phenyl]propanamide should focus on developing new animal models that better recapitulate the pathophysiology of Parkinson's disease in humans. This may involve the use of multiple toxins or genetic models that more closely mimic the disease. Additionally, research should focus on developing new treatments for Parkinson's disease that target the underlying mechanisms of the disease, such as oxidative stress and neuroinflammation. Finally, research should continue to explore the mechanisms of N-[3-({[(4-methoxyphenyl)acetyl]carbamothioyl}amino)phenyl]propanamide-induced neurotoxicity to better understand the underlying mechanisms of Parkinson's disease.

Synthesis Methods

N-[3-({[(4-methoxyphenyl)acetyl]carbamothioyl}amino)phenyl]propanamide can be synthesized through a multistep process involving the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-nitroaniline to form the nitroamide intermediate, which is then reduced to the corresponding amine using palladium on carbon. The final step involves the reaction of the amine with propanoyl chloride to form N-[3-({[(4-methoxyphenyl)acetyl]carbamothioyl}amino)phenyl]propanamide.

Scientific Research Applications

N-[3-({[(4-methoxyphenyl)acetyl]carbamothioyl}amino)phenyl]propanamide has been widely used in scientific research to study the mechanisms of Parkinson's disease. It is a neurotoxin that selectively damages dopaminergic neurons in the substantia nigra, leading to the development of Parkinson's-like symptoms in animal models. This has allowed researchers to study the underlying mechanisms of the disease and develop potential treatments.

properties

Product Name

N-[3-({[(4-methoxyphenyl)acetyl]carbamothioyl}amino)phenyl]propanamide

Molecular Formula

C19H21N3O3S

Molecular Weight

371.5 g/mol

IUPAC Name

N-[3-[[2-(4-methoxyphenyl)acetyl]carbamothioylamino]phenyl]propanamide

InChI

InChI=1S/C19H21N3O3S/c1-3-17(23)20-14-5-4-6-15(12-14)21-19(26)22-18(24)11-13-7-9-16(25-2)10-8-13/h4-10,12H,3,11H2,1-2H3,(H,20,23)(H2,21,22,24,26)

InChI Key

KXQBMXVBCVFEMP-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)CC2=CC=C(C=C2)OC

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)CC2=CC=C(C=C2)OC

Origin of Product

United States

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